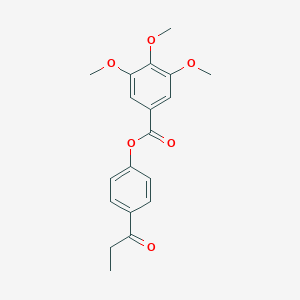![molecular formula C12H18N2O3S B400455 N-[4-(butylsulfamoyl)phenyl]acetamide CAS No. 72225-61-7](/img/structure/B400455.png)
N-[4-(butylsulfamoyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butylsulfamoyl)phenyl]acetamide typically involves the reaction of 4-aminobenzenesulfonamide with butyl chloride to form the butylsulfamoyl intermediate. This intermediate is then reacted with acetic anhydride to yield the final product . The reaction conditions generally include the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(butylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Substitution: Various nucleophiles such as amines, alcohols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted sulfonamide derivatives
Scientific Research Applications
N-[4-(butylsulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(butylsulfamoyl)phenyl]acetamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis . This inhibition leads to the disruption of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(tert-butylsulfamoyl)phenyl]acetamide
- N-[4-benzylsulfamoyl)phenyl]acetamide
- N-[4-diethylsulfamoyl)phenyl]acetamide
Uniqueness
N-[4-(butylsulfamoyl)phenyl]acetamide is unique due to its specific butylsulfamoyl group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different biological activities and applications .
Properties
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-3-4-9-13-18(16,17)12-7-5-11(6-8-12)14-10(2)15/h5-8,13H,3-4,9H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZSXTHPECFWFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-iodospiro[1,3-dioxolane-2,3'-1H-indole]-2'-one](/img/structure/B400378.png)

![2-[(4-fluorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B400381.png)


![4-({[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenyl 2,4-dichlorobenzoate](/img/structure/B400387.png)
![N-{4-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]phenyl}-3-methylbenzamide](/img/structure/B400391.png)
![2-(2-Fluorophenyl)-5-[(3-{4-nitrophenyl}-2-propenylidene)amino]-1,3-benzoxazole](/img/structure/B400392.png)
![4-Bromo-2-methoxy-6-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)imino]methyl}phenol](/img/structure/B400393.png)
![4-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B400394.png)
![3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B400396.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B400398.png)
![2-chloro-N-[3-({3-ethoxy-2-hydroxy-5-nitrobenzylidene}amino)phenyl]benzamide](/img/structure/B400399.png)
